molecular formula C25H22N4O4 B10943890 N-methyl-3-[(4-nitrophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide

N-methyl-3-[(4-nitrophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide

Cat. No.: B10943890
M. Wt: 442.5 g/mol
InChI Key: JXKOPRDKQGMIHK-UHFFFAOYSA-N
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Description

N-methyl-3-[(4-nitrophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Properties

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

IUPAC Name

N-methyl-3-[(4-nitrophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]benzamide

InChI

InChI=1S/C25H22N4O4/c1-27(17-19-6-8-22(9-7-19)28-15-3-14-26-28)25(30)21-5-2-4-20(16-21)18-33-24-12-10-23(11-13-24)29(31)32/h2-16H,17-18H2,1H3

InChI Key

JXKOPRDKQGMIHK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)C3=CC=CC(=C3)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[(4-nitrophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the nitrophenoxy and pyrazolyl groups. Common reagents used in these reactions include methylating agents, nitrophenol derivatives, and pyrazole derivatives. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[(4-nitrophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzyl and pyrazolyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitrobenzene derivatives, while reduction can produce aminobenzene derivatives.

Scientific Research Applications

N-methyl-3-[(4-nitrophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-3-[(4-nitrophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide involves its interaction with specific molecular targets. The nitrophenoxy and pyrazolyl groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-[(4-aminophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide
  • N-methyl-3-[(4-chlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide

Uniqueness

N-methyl-3-[(4-nitrophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide is unique due to the presence of the nitrophenoxy group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different substituents, leading to variations in their reactivity and applications.

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